molecular formula C22H21NO4S B2757333 3-[(3,3-Diphenylpropyl)sulfamoyl]benzoic acid CAS No. 793690-06-9

3-[(3,3-Diphenylpropyl)sulfamoyl]benzoic acid

Cat. No.: B2757333
CAS No.: 793690-06-9
M. Wt: 395.47
InChI Key: HMMTYZGNGKIIOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(3,3-Diphenylpropyl)sulfamoyl]benzoic acid is a chemical compound with the molecular formula C22H21NO4S. It has gained significant attention in scientific research due to its potential therapeutic applications. The compound is characterized by the presence of a benzoic acid moiety linked to a sulfamoyl group, which is further attached to a 3,3-diphenylpropyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3,3-Diphenylpropyl)sulfamoyl]benzoic acid typically involves the following steps:

    Formation of the 3,3-Diphenylpropylamine: This can be achieved through the reduction of 3,3-diphenylpropionitrile using a reducing agent such as lithium aluminum hydride.

    Sulfamoylation: The 3,3-diphenylpropylamine is then reacted with chlorosulfonic acid to form the corresponding sulfamoyl chloride.

    Coupling with Benzoic Acid: The sulfamoyl chloride is then coupled with benzoic acid in the presence of a base such as triethylamine to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[(3,3-Diphenylpropyl)sulfamoyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The sulfamoyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted sulfamoyl derivatives.

Scientific Research Applications

3-[(3,3-Diphenylpropyl)sulfamoyl]benzoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-[(3,3-Diphenylpropyl)sulfamoyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(3,3-Diphenylpropyl)amino]benzoic acid
  • 3-[(3,3-Diphenylpropyl)carbamoyl]benzoic acid
  • 3-[(3,3-Diphenylpropyl)thio]benzoic acid

Uniqueness

3-[(3,3-Diphenylpropyl)sulfamoyl]benzoic acid is unique due to its sulfamoyl group, which imparts distinct chemical and biological properties. This group can participate in various chemical reactions and interactions, making the compound versatile for different applications.

Properties

IUPAC Name

3-(3,3-diphenylpropylsulfamoyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO4S/c24-22(25)19-12-7-13-20(16-19)28(26,27)23-15-14-21(17-8-3-1-4-9-17)18-10-5-2-6-11-18/h1-13,16,21,23H,14-15H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMMTYZGNGKIIOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCNS(=O)(=O)C2=CC=CC(=C2)C(=O)O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.